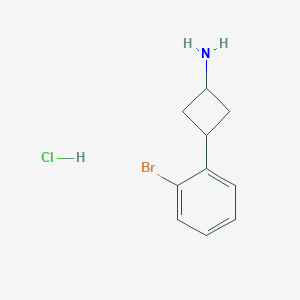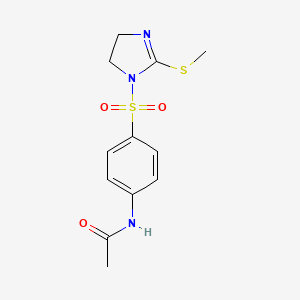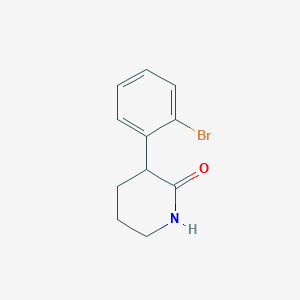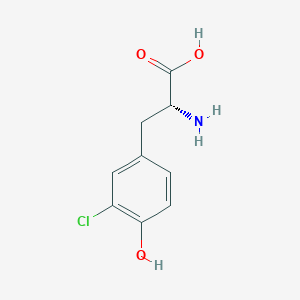
Bis((3-Methyloxetan-3-yl)methyl)amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((3-methyloxetan-3-yl)methyl)amine: is an organic compound that belongs to the class of tertiary amines. It has a molecular formula of C12H26N2O2 and a molecular weight of 230.35 g/mol . This compound is known for its various applications in scientific experiments, particularly in the field of organic chemistry.
Wissenschaftliche Forschungsanwendungen
Bis((3-methyloxetan-3-yl)methyl)amine has a wide range of applications in scientific research, including:
Organic Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Bis((3-methyloxetan-3-yl)methyl)amine, also known as BIS[(3-METHYLOXETAN-3-YL)METHYL]AMINE, is a compound that has been used in the field of materials science, particularly in the development of perovskite solar cells . The primary target of this compound is the perovskite crystal structure, which is a key component of these solar cells .
Mode of Action
The compound acts as a crosslinking agent during the growth of perovskite crystals . It is incorporated into the perovskite growth process, where its coordination ability and crosslinking temperature allow for the fine regulation of the quality of the perovskite in real time .
Biochemical Pathways
This results in an enlarged grain size, compact stacking, and a preferential crystal orientation .
Pharmacokinetics
Its impact on the bioavailability of the perovskite material in the solar cell structure is significant, as it influences the efficiency of the solar cells .
Result of Action
The use of Bis((3-methyloxetan-3-yl)methyl)amine in the growth of perovskite crystals results in flexible perovskite solar cells with high crystalline quality and low Young’s modulus . The resultant solar cells have achieved record power conversion efficiencies (PCEs) of 23.4% (certified 22.9%) and 21.1%, respectively, and have shown excellent mechanical stability .
Action Environment
The action of Bis((3-methyloxetan-3-yl)methyl)amine is influenced by environmental factors such as temperature, which affects the crosslinking process . Additionally, the mechanical stress in the perovskite grain boundaries can be effectively released by the crosslinked elastomer polymer gathered at these boundaries .
Biochemische Analyse
Biochemical Properties
Bis((3-methyloxetan-3-yl)methyl)amine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s tertiary amine group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing their structure and function. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall biochemical processes within the cell .
Cellular Effects
Bis((3-methyloxetan-3-yl)methyl)amine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell surface receptors and intracellular proteins can lead to changes in signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis . Additionally, it may impact gene expression by binding to transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of Bis((3-methyloxetan-3-yl)methyl)amine involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, Bis((3-methyloxetan-3-yl)methyl)amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis((3-methyloxetan-3-yl)methyl)amine can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light, heat, or reactive chemicals may lead to its degradation . Long-term studies have shown that Bis((3-methyloxetan-3-yl)methyl)amine can have sustained effects on cellular function, with some effects becoming more pronounced over time . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of Bis((3-methyloxetan-3-yl)methyl)amine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can have toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range produces optimal effects, while deviations from this range result in diminished efficacy or increased toxicity .
Metabolic Pathways
Bis((3-methyloxetan-3-yl)methyl)amine is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may participate in amino acid metabolism, influencing the synthesis and degradation of specific amino acids . Additionally, it can affect lipid metabolism by modulating the activity of enzymes involved in lipid synthesis and breakdown . These interactions highlight the compound’s role in maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
The transport and distribution of Bis((3-methyloxetan-3-yl)methyl)amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it binds to membrane transporters and is transported across the cell membrane . Once inside the cell, it can interact with intracellular binding proteins that facilitate its distribution to specific cellular compartments . These interactions determine the compound’s localization and accumulation within the cell, influencing its overall activity and function.
Subcellular Localization
Bis((3-methyloxetan-3-yl)methyl)amine exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy metabolism . Understanding the subcellular localization of Bis((3-methyloxetan-3-yl)methyl)amine is crucial for elucidating its precise mechanisms of action.
Vorbereitungsmethoden
The synthesis of Bis((3-methyloxetan-3-yl)methyl)amine typically involves the reaction of (3-methyloxetan-3-yl)methyl carboxylic esters with amines under specific conditions . The reaction conditions often include the use of palladium-catalyzed cross-coupling and catalytic thioether reduction to access the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Bis((3-methyloxetan-3-yl)methyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include palladium catalysts , reducing agents like sodium borohydride , and oxidizing agents such as potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Bis((3-methyloxetan-3-yl)methyl)amine can be compared with other similar compounds, such as:
- Bis((2-methyloxetan-2-yl)methyl)amine
- Bis((4-methyloxetan-4-yl)methyl)amine
These compounds share similar structural features but differ in the position of the methyl group on the oxetane ring. The unique positioning of the methyl group in Bis((3-methyloxetan-3-yl)methyl)amine contributes to its distinct chemical properties and reactivity .
Eigenschaften
IUPAC Name |
1-(3-methyloxetan-3-yl)-N-[(3-methyloxetan-3-yl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(5-12-6-9)3-11-4-10(2)7-13-8-10/h11H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEOLQPSRMKTGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CNCC2(COC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-{[benzyl(methyl)amino]methyl}-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365303.png)


![2-Chlorothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2365306.png)
![N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)




![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2365319.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2365320.png)
